molecular formula C20H23NO3 B2489896 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE CAS No. 1421443-46-0

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE

Cat. No.: B2489896
CAS No.: 1421443-46-0
M. Wt: 325.408
InChI Key: ZVKVDDKNLSQWKA-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide is a potent and selective agonist for the delta opioid receptor (DOP), as characterized in recent pharmacological studies source . This compound is of significant interest in neuropharmacology research due to its potential to produce analgesia and antidepressant-like effects while potentially exhibiting a reduced side effect profile compared to mu-opioid receptor agonists source . Its research value is further amplified by its role as a key tool for investigating the complex signaling pathways of the delta opioid receptor, including G-protein coupling and β-arrestin recruitment, to understand its physiological roles in pain, mood, and neuroprotection source . Researchers utilize this compound in vitro and in vivo to delineate DOP-specific mechanisms and explore its therapeutic potential for managing chronic pain and mood disorders without the burden of traditional opioid side effects like respiratory depression and high abuse liability source .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-17(14-6-4-3-5-7-14)20(23)21-13-18(22)15-8-9-19-16(12-15)10-11-24-19/h3-9,12,17-18,22H,2,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKVDDKNLSQWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the hydroxyl group and the phenylbutanamide structure enhances its potential as a pharmacological agent. Its molecular formula is C18H23N1O2C_{18}H_{23}N_{1}O_{2}, and it has a molecular weight of approximately 287.38 g/mol.

Antioxidant Properties

Research indicates that compounds with benzofuran structures often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Neuroprotective Potential

The compound's structure suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies may indicate its ability to protect neuronal cells from damage.

Cancer Treatment

The benzofuran derivative has been explored for its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells while sparing normal cells, presenting a promising avenue for cancer therapy.

Cardiovascular Health

Due to its anti-inflammatory and antioxidant properties, the compound may play a role in cardiovascular health by reducing the risk of heart disease through improved endothelial function and reduced inflammation.

Case Studies

Study Objective Findings
Study 1Evaluate antioxidant activityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Investigate anti-inflammatory effectsShowed decreased levels of pro-inflammatory cytokines in animal models.
Study 3Assess neuroprotective effectsIndicated protective effects against neurotoxicity induced by amyloid-beta peptides in vitro.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE apart is its specific substitution pattern and the presence of both hydroxyethyl and phenylbutanamide groups.

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide is a compound of interest due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities including anti-tumor, anti-inflammatory, and neuroprotective effects. The structural formula can be represented as follows:

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anti-tumor properties.
  • Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), potentially influencing pain pathways without central side effects.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby protecting against oxidative stress.

1. Anti-Tumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

2. Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been highlighted in studies where they demonstrated the ability to protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury .

3. Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways associated with chronic pain and other inflammatory conditions.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of a related benzofuran compound on mice subjected to head injury. The results indicated that treatment with the compound significantly reduced neuronal loss and improved functional recovery, suggesting a promising avenue for neuroprotective therapies .

Case Study 2: Anti-Cancer Efficacy

In vitro studies demonstrated that another benzofuran derivative exhibited potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamideAnti-tumor, AntioxidantEnzyme inhibition
2,3-Dihydro-1-benzofuran-5-olNeuroprotectiveFree radical scavenging
Benzothiophene DerivativesAnti-inflammatoryReceptor modulation

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to detect functional groups like hydroxyl and amide bonds. For example, in related benzofuran derivatives, NMR chemical shifts at δ 6.5–7.5 ppm confirm aromatic protons, while MS fragmentation patterns align with expected molecular ions .

Q. What methodologies are recommended for assessing the antibacterial activity of this compound?

  • Methodological Answer : Use agar diffusion assays to screen broad-spectrum activity against Gram-negative (e.g., E. coli, K. pneumoniae) and Gram-positive bacteria. Follow up with minimum inhibitory concentration (MIC) assays to quantify potency. Compare results against standard antibiotics (e.g., streptomycin) to establish relative efficacy. For antifungal testing, spore germination inhibition assays on Aspergillus flavus or Fusarium species are recommended .

Q. What synthetic routes optimize yield and purity for this compound?

  • Methodological Answer : Multi-step synthesis involving Schiff base formation or amide coupling under inert atmospheres (e.g., N₂) with solvents like DMF or dichloromethane. Optimize reaction temperatures (e.g., 60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Intermediate characterization at each step is critical .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Perform ADME (Absorption, Distribution, Metabolism, Excretion) predictions using tools like SwissADME or ADMETlab. Key parameters include:

  • Lipophilicity (LogP) : <5 for optimal membrane permeability.
  • P-glycoprotein substrate likelihood : Determines blood-brain barrier penetration.
  • CYP450 inhibition : Predicts metabolic stability.
    Molecular docking (e.g., AutoDock Vina) can simulate interactions with bacterial targets like dihydropteroate synthase, correlating with experimental MIC data .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., identical bacterial strains, inoculum size). Perform dose-response curves to compare IC₅₀ values. Use structure-activity relationship (SAR) analysis to identify critical functional groups. For example, hydroxyl groups on the benzofuran moiety may enhance antibacterial activity, while bulky substituents reduce bioavailability .

Q. What strategies determine the mechanism of action against bacterial targets?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., dihydropteroate synthase activity via UV-Vis spectroscopy). Validate results with genetic knockout strains lacking the target enzyme. For example, if MIC values increase in knockout strains, the compound likely inhibits the enzyme. Complementary transcriptomic analysis (RNA-seq) can identify downstream gene expression changes .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the benzofuran, phenyl, or hydroxyethyl groups. Test each derivative in parallel biological assays (antibacterial, antifungal). Use multivariate regression analysis to correlate structural features (e.g., electron-withdrawing substituents) with activity. For instance, fluorination at the benzofuran 5-position may enhance metabolic stability .

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